9-Monodemethyl Minocycline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Monodemethyl Minocycline is a derivative of the tetracycline antibiotic minocycline. It is known for its use in antibiotic pharmaceutical compositions and has a molecular formula of C22H25N3O7 with a molecular weight of 443.45 . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 9-Monodemethyl Minocycline involves the selective demethylation of minocycline. The reaction typically requires specific reagents and conditions to achieve the desired product. Industrial production methods for this compound are not widely documented, but it is generally produced in small quantities for research purposes.
Chemical Reactions Analysis
9-Monodemethyl Minocycline undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the tetracycline core.
Reduction: Reduction reactions can modify the double bonds within the structure.
Scientific Research Applications
9-Monodemethyl Minocycline has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of tetracycline derivatives.
Biology: Researchers use it to study the effects of tetracycline antibiotics on bacterial cells.
Medicine: It serves as a model compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 9-Monodemethyl Minocycline involves binding to the bacterial ribosome, inhibiting protein synthesis. This action is similar to other tetracycline antibiotics. The compound targets the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site .
Comparison with Similar Compounds
9-Monodemethyl Minocycline is unique among tetracycline derivatives due to its specific demethylation. Similar compounds include:
Minocycline: The parent compound, widely used as an antibiotic.
Doxycycline: Another tetracycline derivative with similar antibacterial properties.
Tetracycline: The original compound from which these derivatives are synthesized.
Properties
IUPAC Name |
4-(dimethylamino)-1,10,11,12a-tetrahydroxy-9-(methylamino)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7/c1-24-11-5-4-8-6-9-7-10-15(25(2)3)18(28)14(21(23)31)20(30)22(10,32)19(29)13(9)17(27)12(8)16(11)26/h4-5,9-10,15,24,26-27,30,32H,6-7H2,1-3H3,(H2,23,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXUDNJDZHNFIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=C(CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C2O)O)O)C(=O)N)N(C)C)C=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.